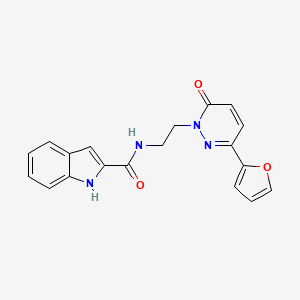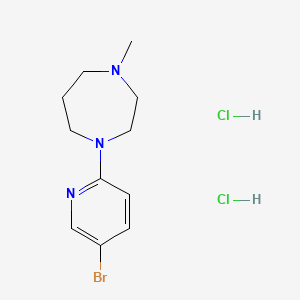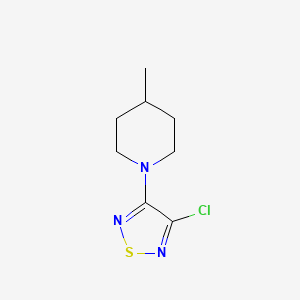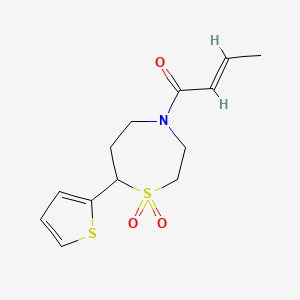
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one, also known as DTB or 2-Buten-1-one, 1-(1,1-dioxido-7-(2-thienyl)-4-thia-1,4-diazepan-4-yl)-, (2E)-, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has a unique molecular structure that makes it a promising candidate for various research applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is not yet fully understood. However, studies have shown that it may exert its pharmacological activities through various mechanisms, including inhibition of inflammatory mediators, scavenging of free radicals, and inhibition of microbial growth. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. Additionally, it has been shown to have antimicrobial effects by inhibiting the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It also has various pharmacological activities that make it a promising candidate for drug discovery and development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not yet fully understood, and further studies are needed to elucidate its full potential. Additionally, its pharmacokinetic and toxicological properties are not yet fully characterized, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of new therapeutics for various diseases. Another direction is to study its pharmacokinetic and toxicological properties to better understand its safety and efficacy. Additionally, this compound could be studied in combination with other compounds to identify potential synergistic effects. Overall, there is still much to be learned about this compound, and further research is needed to fully realize its potential in scientific research.
Synthesemethoden
The synthesis of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound for scientific research applications.
Wissenschaftliche Forschungsanwendungen
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential in drug discovery and development, particularly as a potential lead compound for the development of new therapeutics for various diseases.
Eigenschaften
IUPAC Name |
(E)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-2-4-13(15)14-7-6-12(11-5-3-9-18-11)19(16,17)10-8-14/h2-5,9,12H,6-8,10H2,1H3/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAIKDBULIIPRZ-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

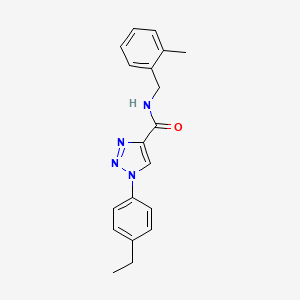

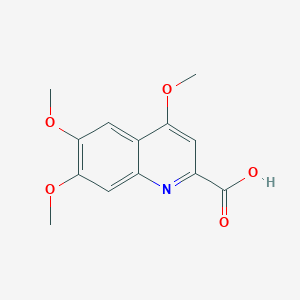

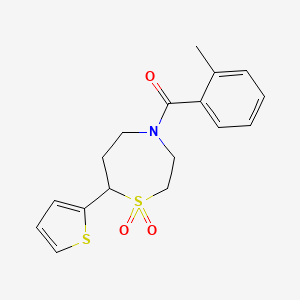

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)
![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2385506.png)

